2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane
Description
2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane (CAS: 1363339-35-8) is a brominated and fluorinated 1,3-dioxane derivative with the molecular formula C₁₄H₁₈BrFO₂ and a molecular weight of 317.2 g/mol . It is a research-use-only compound, provided as a 10 mM solution in solvent, and requires storage at room temperature away from moisture. Its structure features a 1,3-dioxane ring substituted with a 4-bromo-3-fluorophenyl group at position 2 and a butyl chain at position 5, conferring unique steric and electronic properties .
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-5-butyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFO2/c1-2-3-4-10-8-17-14(18-9-10)11-5-6-12(15)13(16)7-11/h5-7,10,14H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPFFOMFEDRJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC(OC1)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluorophenol and butyl bromide.
Formation of the Dioxane Ring: The phenol group undergoes a reaction with ethylene glycol in the presence of an acid catalyst to form the dioxane ring.
Substitution Reaction: The butyl group is introduced via a nucleophilic substitution reaction using butyl bromide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to the formation of the corresponding hydrogenated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. For instance, studies have shown that derivatives of dioxane compounds can act as inhibitors or modulators of various receptors and enzymes .
- In particular, the fluorinated analogs have shown increased potency in targeting specific biological pathways, which can be critical in the development of pharmaceuticals aimed at treating diseases such as cancer and metabolic disorders .
-
Biological Activity :
- Research indicates that compounds similar to 2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane exhibit significant activity against certain cancer cell lines. For example, a study highlighted the efficacy of related dioxane derivatives in inhibiting tumor growth in vitro .
- The compound's structural features allow for modifications that can enhance its selectivity and reduce off-target effects, which is essential for developing safer therapeutic agents .
Synthesis of Biologically Active Compounds
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex pharmaceutical agents. For instance, it can be employed in multi-step synthesis processes to create compounds with enhanced biological activity .
- Synthesis Methodologies : Various synthetic methodologies utilizing this compound have been reported, including palladium-catalyzed reactions which facilitate the formation of carbon-carbon bonds essential for constructing complex organic frameworks .
Case Studies
- Case Study 1: Anticancer Activity
- Case Study 2: Enzyme Inhibition
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 5-Bromo-5-nitro-1,3-dioxane (CAS: 30007-47-7)
- Structure : Substituted with bromo and nitro groups at position 5 of the dioxane ring.
- Properties : Moderately toxic to rodents (LD₅₀ ~500–1000 mg/kg) and causes skin/eye irritation at concentrations ≥0.5% . Ecotoxicological data are extrapolated from 2-bromo-2-nitropropane-1,3-diol, a biocide with high aquatic toxicity (EC₅₀ <1 mg/L) .
- Comparison : The absence of a nitro group and presence of a lipophilic butyl chain in the target compound may reduce acute toxicity and environmental persistence compared to 5-bromo-5-nitro-1,3-dioxane .
b. (2R,5R)-5-((4-Chlorobenzyl)oxy)-2-phenyl-1,3-dioxane (CAS: N/A)
- Structure : Features a chlorobenzyloxy group at position 5 and a phenyl group at position 2.
- Properties : Melting point 111.1–111.6°C , synthesized via a stereospecific procedure (yield: ~67–75%) .
c. 5-Bromo-2-(difluoro(3,4,5-trifluorophenoxy)methyl)-1,3-difluorobenzene (CAS: 511540-64-0)
- Structure : Highly fluorinated aromatic system with a bromo substituent.
- Properties: Used in liquid crystal monomers and electronic chemicals due to its rigidity and thermal stability .
- Comparison: The target compound’s simpler fluorophenyl group and butyl chain may limit its utility in high-performance electronics but enhance solubility in non-polar solvents .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| 2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane | 317.2 | 4-Bromo-3-fluorophenyl, butyl | Not reported | ~3.5 |
| 5-Bromo-5-nitro-1,3-dioxane | 225.0 | Bromo, nitro | Not reported | ~1.2 |
| (2R,5R)-5-((4-Chlorobenzyl)oxy)-2-phenyl-1,3-dioxane | 316.8 | Chlorobenzyloxy, phenyl | 111.1–111.6 | ~3.0 |
| 5-Bromo-2-(difluoro(trifluorophenoxy)methyl)-1,3-difluorobenzene | 389.06 | Bromo, multiple fluorines | Not reported | ~4.8 |
Toxicity and Environmental Impact
- 2-Bromo-2-nitropropane-1,3-diol : A structurally related biocide with high aquatic toxicity (EC₅₀ <1 mg/L), highlighting the ecological risks of bromo-nitro compounds .
Biological Activity
2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and safety profiles.
Chemical Structure and Properties
The compound features a dioxane ring substituted with a bromofluorophenyl group and a butyl chain. The presence of halogen atoms (bromine and fluorine) suggests potential interactions with biological targets, enhancing its activity.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that compounds within the same chemical class exhibit variable cytotoxic effects depending on concentration. For example, certain derivatives demonstrated moderate cytotoxicity at concentrations exceeding 50 µM, while lower concentrations were generally non-toxic . The specific cytotoxic profile of this compound remains to be fully elucidated.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : Compounds with similar structures have been shown to interact with various receptors, including serotonin receptors . This interaction could lead to downstream effects influencing cellular signaling pathways.
- Enzyme Inhibition : The potential for enzyme inhibition is another area of interest. For example, some brominated compounds have been reported to inhibit key enzymes involved in metabolic pathways, which could contribute to their biological effects .
Study on Antimicrobial Activity
A study investigating the antimicrobial properties of brominated compounds revealed that they can effectively inhibit the growth of pathogenic bacteria. Although specific data on this compound was not available, the findings suggest a promising avenue for further research into its antimicrobial potential .
Cytotoxicity Assessment
In vitro studies assessing the cytotoxic effects of related compounds showed varied impacts on cell viability across different concentrations. For instance, at concentrations above 50 µM, significant cytotoxic effects were noted in certain cell lines, while lower concentrations often enhanced cell viability . This biphasic response highlights the need for careful dose optimization in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane?
- Methodology :
- Step 1 : Start with bromo-fluorophenyl precursors (e.g., 4-bromo-3-fluorophenylacetic acid derivatives, as cataloged in –5). Use nucleophilic substitution or coupling reactions to introduce the butyl-dioxane moiety .
- Step 2 : Optimize reaction parameters (temperature, solvent, catalysts). For example, describes using dichloromethane at 273 K with 3-chloroperoxybenzoic acid (mCPBA) for oxidation, followed by purification via column chromatography (hexane-ethyl acetate, 4:1 v/v) .
- Step 3 : Monitor yields using HPLC or GC-MS. Adjust stoichiometry of reagents (e.g., molar ratios of bromo-fluorophenyl intermediates to dioxane-forming agents) to minimize side products.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use / NMR to confirm substituent positions and purity. IR spectroscopy can identify functional groups (e.g., C-Br stretch at ~550 cm, C-F at ~1200 cm) .
- Crystallography : Grow single crystals via slow evaporation (e.g., benzene, as in ). Refine structures using SHELXL (riding model for H-atoms, anisotropic displacement parameters for heavy atoms) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for CHBrFO: ~323.03).
Advanced Research Questions
Q. What role does the bromo-fluoro substitution pattern play in modulating reactivity for applications in catalysis or supramolecular chemistry?
- Methodology :
- Steric/Electronic Analysis : Compare reaction rates of bromo-fluoro vs. non-halogenated analogs in Suzuki-Miyaura couplings. Use DFT calculations (e.g., Gaussian 09) to map electron density around the aryl ring .
- Supramolecular Assembly : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine derivatives) and analyze packing motifs via Mercury 4.0. highlights dispiro-1,3-dioxane macrocycles as models for host-guest systems .
Q. How can computational methods predict this compound’s behavior in complex reaction environments or biological systems?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) using GROMACS. Parameterize force fields based on crystallographic data .
- Docking Studies : Use AutoDock Vina to assess binding affinity to pharmacological targets (e.g., kinase inhibitors). notes similar bromo-aryl compounds as lead structures in drug discovery .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or spectral discrepancies?
- Methodology :
- Multi-Technique Validation : Cross-reference NMR/IR with X-ray diffraction (e.g., ’s R = 0.75 for purity checks). Re-examine synthetic steps if MS shows m/z inconsistent with expected product .
- Controlled Replicates : Repeat reactions under inert atmospheres to rule out oxidation artifacts. Use TLC monitoring at intermediate stages to isolate side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
